molecular formula C19H18FN3O2S B2845912 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-phenoxyethyl)azetidine-3-carboxamide CAS No. 1286728-02-6

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-phenoxyethyl)azetidine-3-carboxamide

Cat. No.: B2845912
CAS No.: 1286728-02-6
M. Wt: 371.43
InChI Key: GJLRTTMCIWYTOD-UHFFFAOYSA-N
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Description

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-phenoxyethyl)azetidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorinated benzothiazole moiety, an azetidine ring, and a phenoxyethyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-phenoxyethyl)azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Synthesis of 4-fluorobenzo[d]thiazole: This intermediate can be prepared by reacting 4-fluoroaniline with carbon disulfide and sulfur, followed by cyclization with bromine.

    Formation of azetidine-3-carboxamide: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Coupling Reaction: The final step involves coupling the 4-fluorobenzo[d]thiazole intermediate with the azetidine-3-carboxamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-phenoxyethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-phenoxyethyl)azetidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-phenoxyethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The fluorinated benzothiazole moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The azetidine ring and phenoxyethyl group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate: This compound is used as a fluorescent probe and has similar structural features.

    4-fluorobenzo[d]thiazol-2-yl)methanol: Another compound with a fluorinated benzothiazole moiety, used in various chemical reactions.

Uniqueness

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-phenoxyethyl)azetidine-3-carboxamide is unique due to its combination of a fluorinated benzothiazole moiety, an azetidine ring, and a phenoxyethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

1-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-phenoxyethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c20-15-7-4-8-16-17(15)22-19(26-16)23-11-13(12-23)18(24)21-9-10-25-14-5-2-1-3-6-14/h1-8,13H,9-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLRTTMCIWYTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC=C3S2)F)C(=O)NCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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